3-(2-Nitrophenyl)propanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(12)6-5-7-3-1-2-4-8(7)11(13)14/h1-4H,5-6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADQHJDUFKAUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reactivity Studies
Reactivity of the Amide Functional Group
The amide linkage is a cornerstone of the molecule's reactivity, participating in a variety of transformations.
Nucleophilic acyl substitution is a characteristic reaction of amides, though they are the least reactive of the carboxylic acid derivatives. nih.gov This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate. masterorganicchemistry.com The outcome of these reactions is heavily dependent on the relative basicity of the incoming nucleophile and the leaving group. masterorganicchemistry.com
The amide bond in compounds structurally similar to 3-(2-Nitrophenyl)propanamide can be formed through the reaction of a corresponding acylating agent, such as 3-phenylpropanoyl chloride, with an aniline (B41778) derivative like 3-nitroaniline. smolecule.com This process is a classic example of nucleophilic acyl substitution where the amine acts as the nucleophile. evitachem.com The use of coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate this amide bond formation. evitachem.com
The reactivity of the amide can be influenced by the nature of the substituents on the aromatic ring. The electron-withdrawing nitro group on the phenyl ring can impact the electronic properties of the entire molecule, including the reactivity of the distant amide group. smolecule.comsmolecule.com
While amides are generally weak nucleophiles, their reactivity can be enhanced through electrophilic activation of the carbonyl oxygen. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. mpg.de Reagents like triflic anhydride (B1165640) can be used to activate amides, leading to the formation of highly reactive intermediates such as keteniminium salts. mpg.de These intermediates can then undergo various transformations, including pericyclic reactions. mpg.de Although specific studies on the electrophilic activation of this compound are not prevalent, this general principle of amide chemistry is applicable. The activation of the amide can also facilitate Friedel-Crafts acylation reactions, a process not typically associated with amides due to the strength of the C-N bond. nih.gov However, with appropriate activation to destabilize the amide, this transformation can occur. nih.gov
The cleavage of the robust C-N amide bond is a challenging transformation but can be achieved under specific conditions. For instance, a combination of Lewis acid and photoredox catalysis has been shown to enable the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines. organic-chemistry.org This method involves a single-electron transfer to the amide, which is activated by the Lewis acid, leading to site-selective bond cleavage. organic-chemistry.org While not directly demonstrated on this compound, this represents a potential pathway for its C-N bond cleavage.
Visible light-mediated singlet oxygen insertion can lead to the tandem cleavage of both C-C and C-N bonds in related heterocyclic systems like imidazo[1,2-a]pyridines, yielding N-(pyridin-2-yl) amides. rsc.org The activation of C-C bonds, which are generally inert, often requires specific conditions such as ring strain or chelation assistance. dicp.ac.cnscripps.edu
Amide hydrolysis, the cleavage of the amide bond by water, can occur under both acidic and basic conditions to yield a carboxylic acid and an amine. smolecule.comevitachem.comvulcanchem.com Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon for attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The ortho-nitro group can potentially influence the rate of hydrolysis through steric hindrance or electronic effects.
Reactivity of the Nitroaromatic Moiety
The nitro group is a versatile functional group that significantly influences the chemical behavior of the aromatic ring and is itself susceptible to various transformations.
The reduction of the nitro group is a pivotal reaction for nitroaromatic compounds. wikipedia.org This transformation can be achieved using a variety of reducing agents and conditions, leading to different products. smolecule.comevitachem.com
The most common transformation is the reduction of the nitro group to a primary amine (-NH2). smolecule.comvulcanchem.com This is often accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org The reaction proceeds through intermediate species, namely nitroso and hydroxylamine (B1172632) derivatives. nih.gov The mechanism involves sequential electron transfer steps.
Alternative reducing agents include metals in acidic media, such as iron, or other reagents like sodium hydrosulfite and tin(II) chloride. wikipedia.org The choice of reagent and reaction conditions can allow for the selective reduction of the nitro group to intermediate stages. For example, under controlled conditions, aryl nitro compounds can be reduced to aryl hydroxylamines using reagents like zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.org The table below summarizes some common reductive transformations of the nitro group.
Table 1: Common Reductive Transformations of the Nitro Group
| Reagent/Condition | Product | Reference |
|---|---|---|
| H₂ + Pd/C | Primary Amine | |
| Iron in acidic media | Primary Amine | wikipedia.org |
| Zinc metal in aqueous NH₄Cl | Hydroxylamine | wikipedia.org |
| Diborane | Hydroxylamine (for aliphatic nitro compounds) | wikipedia.org |
| Tin(II) chloride | Oxime | wikipedia.org |
The position of the nitro group on the aromatic ring can affect the rate of reduction. For instance, studies on nitrophenols have shown that the reduction rate can vary depending on the substituent's position. orientjchem.org The ortho position in this compound may introduce steric effects that could influence the kinetics of the reduction compared to its meta or para isomers.
Electrophilic Aromatic Substitution Directing Effects
In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene (B151609) ring of this compound dictate the position of attack by an incoming electrophile. wikipedia.orgulethbridge.ca The molecule has two key substituents: the nitro group (-NO₂) and the 3-propanamide group (-CH₂CH₂CONH₂).
The nitro group is a powerful electron-withdrawing group (EWG) due to both a strong inductive effect (-I) and a resonance effect (-M). wikipedia.orgyoutube.comorganicchemistrytutor.com It strongly deactivates the aromatic ring towards electrophilic attack by pulling electron density out of the π-system. youtube.comvedantu.com Resonance structures of nitrobenzene (B124822) show the buildup of partial positive charges at the ortho and para positions. youtube.comvedantu.com Consequently, the meta position, being the least deactivated, becomes the preferred site for electrophilic attack. Therefore, the nitro group is a strong deactivating and meta-directing group. wikipedia.orgyoutube.commasterorganicchemistry.com
In this compound, these two groups are positioned ortho to each other. The powerful deactivating and meta-directing nitro group will dominate the reactivity of the ring. The positions meta to the nitro group are C4 and C6. The position ortho to the propanamide chain is C3 (unsubstituted), and the para position is C5 (unsubstituted). The directing effects are therefore in conflict. However, the strong deactivation by the nitro group is the overriding factor, making any further electrophilic substitution on this ring very difficult to achieve. If a reaction were forced, the electrophile would most likely add to the position least deactivated by the nitro group, which is C4 or C6.
| Substituent Group | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|
| Nitro (-NO₂) | Strongly electron-withdrawing (-I, -M) | Strongly deactivating | Meta-directing (to C4, C6). youtube.commasterorganicchemistry.com |
| 3-Propanamide (-CH₂CH₂CONH₂) | Weakly electron-donating (+I from alkyl chain) | Weakly activating | Ortho-, para-directing (to C3, C5). ulethbridge.ca |
Intramolecular Reaction Pathways
Pericyclic Reactions and Cycloadditions
Nitroaromatic compounds can participate in pericyclic reactions, particularly cycloadditions, although often under specific conditions such as high pressure or photochemical activation. rsc.orgsoton.ac.uk The electron-withdrawing nature of the nitro group can make the aromatic ring electron-deficient, enabling it to act as a diene or dienophile component in Diels-Alder type reactions.
One notable example is the dearomatizing [4+2] cycloaddition of nitroarenes with silyloxydienes, which can be promoted by high pressure (e.g., 16 kbar). rsc.orgsoton.ac.uk This process occurs without a chemical promoter and yields highly functionalized polycyclic adducts. rsc.orgsoton.ac.uk While this specific reaction has been demonstrated on simpler nitroarenes like nitronaphthalenes, the principle could extend to substituted nitrobenzenes.
Furthermore, nitroarenes can undergo photoinduced reductive [4+2] cycloadditions. acs.org In this type of reaction, photoexcitation of the nitroarene leads to its reduction to a nitrosoarene intermediate. acs.org This in-situ generated nitroso species then acts as a dienophile in a subsequent nitroso Diels-Alder reaction to form oxazine (B8389632) products. acs.org This method has shown tolerance for various functional groups, including amides. acs.org
Visible light can also mediate a [1+2+2] cycloaddition between nitroarenes and alkenes without the need for a catalyst. rsc.org Mechanistic studies suggest that the triplet-excited state of the nitroarene interacts with the alkene to form a nitrone intermediate, which then undergoes a [3+2] cycloaddition with another alkene molecule to produce isoxazolidines. rsc.org
In the context of this compound, the nitro-substituted ring could potentially act as the dienophile component in these cycloaddition reactions.
| Reaction Type | Conditions | Intermediates/Key Steps | Product Type | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition | High pressure (16 kbar) | Dearomatization of the nitroarene ring. | Polycyclic adducts | rsc.orgsoton.ac.uk |
| Photoinduced Reductive [4+2] Cycloaddition | UV/Visible light, H-atom donor | Reduction to nitrosoarene, followed by nitroso Diels-Alder. | Oxazines | acs.org |
| Visible Light-Mediated [1+2+2] Cycloaddition | Visible light, no catalyst | Formation of a nitrone intermediate from the triplet state nitroarene. | Isoxazolidines | rsc.org |
| [4+1+1] Multicomponent Cycloaddition | Base-promoted, metal-free | Tandem reaction with aldehydes and ammonium salts. | Quinazolines | nih.gov |
Photochemical Transformations
The photochemistry of nitroaromatic compounds is rich and varied, typically initiated by n → π* excitation of the nitro group upon absorption of UV light. researchgate.nettandfonline.com For this compound, the presence of the ortho-nitro group opens up several potential photochemical pathways.
A primary photochemical process for nitrobenzenes is hydrogen atom abstraction, either intermolecularly from the solvent or intramolecularly from an available C-H bond. researchgate.nettandfonline.com For instance, irradiation of nitrobenzene in isopropanol (B130326) leads to hydrogen abstraction from the solvent, forming a phenylhydroxylamine intermediate which can then be oxidized to nitrosobenzene (B162901) and couple to form azoxybenzene. researchgate.net A similar intermolecular H-abstraction could occur with this compound.
Intramolecular hydrogen abstraction is particularly relevant for ortho-substituted nitrobenzenes. The classic example is the photo-rearrangement of o-nitrobenzyl compounds, which is widely used in photolabile protecting group strategies. This involves the excited nitro group abstracting a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. researchgate.net For this compound, the hydrogen atoms on the propyl chain, particularly those at the benzylic α-position, could potentially be susceptible to such an intramolecular abstraction. However, the efficiency of this process depends heavily on the stability of the resulting radical and the endothermicity of the hydrogen atom transfer step. researchgate.net
Other photochemical reactions include photoreduction to anilines in the presence of suitable reagents like tertiary amines, and photo-deoxygenation in the presence of phosphites. researchgate.net In some cases, irradiation can lead to the formation of complex cyclic products. For example, photolysis of 1,3,5-tri-tert-butyl-2-nitrobenzene results in an intramolecular oxygen transfer and cyclization to form an indole-1-oxide derivative. researchgate.net
| Photochemical Process | Key Feature | Potential Product/Intermediate | Reference |
|---|---|---|---|
| Intermolecular H-Abstraction | Excited nitro group abstracts H from solvent (e.g., alcohol). | Hydroxylamine/Aniline derivatives | researchgate.nettandfonline.com |
| Intramolecular H-Abstraction | Excited ortho-nitro group abstracts H from the alkyl side chain. | Aci-nitro intermediate | researchgate.net |
| Photoreduction | Irradiation in the presence of amines. | Anilines | researchgate.net |
| Photocyclization | Intramolecular oxygen transfer from the nitro group. | Cyclic N-oxides (e.g., Indole oxides) | researchgate.net |
Influence of Substituents on Reaction Kinetics and Thermodynamics
The nature and position of substituents on the aromatic ring profoundly influence the rates (kinetics) and equilibrium positions (thermodynamics) of reactions involving nitroarenes. rsc.orgnih.gov These substituent effects are typically rationalized by their electron-donating or electron-withdrawing properties, which can be quantified using parameters like Hammett substituent constants (σ). scielo.brrsc.org
For this compound, the dominant substituent is the electron-withdrawing nitro group (-NO₂). This group significantly impacts reactions where the aromatic ring acts as a nucleophile (e.g., electrophilic substitution) and those where it acts as an electrophile (e.g., nucleophilic aromatic substitution).
Electrophilic Reactions: As discussed in section 3.2.2, the -NO₂ group deactivates the ring towards electrophiles, drastically slowing down the reaction rate compared to unsubstituted benzene. masterorganicchemistry.com The propanamide side chain has a much weaker, slightly activating effect that is insufficient to counteract the powerful deactivation by the nitro group.
Nucleophilic Reactions: The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the nitro group. nih.gov The rate of nucleophilic aromatic substitution (SNAr) is therefore greatly accelerated by the presence of a nitro group. The electrophilic activity of substituted nitroarenes in reactions with carbanions has been systematically studied, providing a quantitative measure of these substituent effects. nih.gov
Reduction Reactions: The kinetics of both catalytic hydrogenation and bioreduction are also influenced by substituents. The rate of reduction by flavoenzymes often correlates with the single-electron reduction potential (E¹₇) of the nitroaromatic compound. mdpi.com Electron-withdrawing substituents generally increase the reduction potential, making the compound easier to reduce. mdpi.com
Studies on related systems provide insight into these kinetic effects. For example, in the oxidation of substituted phenols, the reaction rate constants show a clear trend based on the electronic nature of the substituent, with electron-withdrawing groups like -NO₂ slowing the oxidation rate compared to electron-donating groups like -CH₃ or -OCH₃. researchgate.net Similarly, in the hydrolysis of phenyl acetates catalyzed by α-chymotrypsin, the rate constant (kcat) decreases as the electron-withdrawing strength (σ-value) of the substituent increases. nih.gov
| Reaction Type | Effect of Electron-Withdrawing Group (e.g., -NO₂) | Effect of Electron-Donating Group (e.g., -CH₃) | Kinetic/Thermodynamic Impact |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Decreases reaction rate | Increases reaction rate | The -NO₂ group destabilizes the positively charged Wheland intermediate, increasing the activation energy. ulethbridge.ca |
| Nucleophilic Aromatic Substitution | Increases reaction rate | Decreases reaction rate | The -NO₂ group stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy. rsc.orgrsc.org |
| Reduction of Nitro Group | Increases reaction rate (higher reduction potential) | Decreases reaction rate (lower reduction potential) | Reaction rates often correlate with Hammett constants or reduction potentials. mdpi.comscielo.br |
| Oxidation of a second group (e.g., phenol) | Decreases oxidation rate | Increases oxidation rate | Substituents affect the bond dissociation energy of the bond being broken (e.g., O-H bond). researchgate.net |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are essential for elucidating the electronic structure of 3-(2-Nitrophenyl)propanamide. These calculations provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding the molecule's stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. DFT calculations are employed to determine the optimized geometry, electronic distribution, and orbital energies of this compound, offering a balance between accuracy and computational cost. Such studies are crucial for understanding structural and electronic characteristics. nih.gov
Before analyzing its electronic properties, the most stable three-dimensional structure of this compound must be determined. Geometry optimization is a computational process that finds the arrangement of atoms corresponding to the minimum energy on the potential energy surface. For molecules with flexible bonds, like the propanamide side chain, conformational analysis is performed to identify the global minimum energy structure among various possible rotamers. This is achieved by systematically rotating dihedral angles and calculating the energy of each conformation. DFT calculations can reveal repulsive effects between functional groups, such as the nitro (NO₂) and carbonyl (C=O) groups, which dictate the most stable spatial orientations. nih.gov
Illustrative Optimized Geometrical Parameters Below is a representative table of the kind of data obtained from a DFT geometry optimization.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.24 Å |
| C-N (amide) | ~1.36 Å | |
| N-O (nitro) | ~1.23 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| Bond Angle | O-C-N (amide) | ~123° |
| C-N-O (nitro) | ~118° | |
| Dihedral Angle | C-C-N-O (nitro torsion) | Varies with conformation |
Note: The values presented are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.
A large HOMO-LUMO gap suggests high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the amide group, while the LUMO is concentrated on the electron-withdrawing nitro group.
Illustrative Frontier Molecular Orbital Energies This table demonstrates the type of data generated from an FMO analysis.
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -2.40 |
| HOMO-LUMO Gap (ΔE) | 4.45 |
Note: These values are examples and can vary depending on the level of theory and basis set used in the calculation.
The distribution of electron density within a molecule is fundamental to its reactivity. DFT calculations can determine the partial atomic charges on each atom, revealing electrophilic (electron-poor) and nucleophilic (electron-rich) sites. Methods like Mulliken population analysis are used to partition the total electron density among the atoms.
From these calculations, global reactivity descriptors can be derived to predict the molecule's behavior. researchgate.net These include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Electronic Chemical Potential (μ): Describes the tendency of electrons to escape from the system.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors help classify the compound's reactivity and stability. researchgate.net
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). This method offers detailed insights into intramolecular interactions, such as hyperconjugation, which stabilizes the molecule.
Illustrative NBO Analysis: Second-Order Perturbation Theory This table shows example stabilization energies from donor-acceptor interactions.
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |
| LP(1) O(carbonyl) | π(C-C) aromatic | ~2.5 |
| LP(1) N(amide) | π(C=O) | ~45.0 |
| π(C-C) aromatic | π*(N-O) nitro | ~5.2 |
Note: LP denotes a lone pair, and π denotes an antibonding orbital. The values are for illustrative purposes.*
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. It is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.
Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.
Green/Yellow Regions: Represent neutral or intermediate potential.
For this compound, the MEP map would show strong negative potential (red) around the oxygen atoms of the carbonyl and nitro groups, identifying them as key sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the amide N-H proton and the aromatic C-H protons.
Density Functional Theory (DFT) Calculations
Simulation of Reaction Pathways and Transition States
The simulation of reaction pathways is a cornerstone of computational chemistry, providing insights into reaction mechanisms, kinetics, and the stability of intermediates and transition states.
Prediction of Activation Energies and Reaction Orders
Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to map the potential energy surface of a chemical reaction. For the synthesis of this compound, this would involve modeling the reactants, identifying the transition state structure leading to the product, and calculating the energy difference between them. This energy barrier is known as the activation energy (Ea).
By locating the transition state—a first-order saddle point on the potential energy surface—and performing frequency calculations to confirm it has a single imaginary frequency, the activation energy can be determined. Computational methods like the nudged elastic band (NEB) can help elucidate the minimum energy path from reactants to products aps.org. The calculated activation energy is crucial for predicting the reaction rate via the Arrhenius equation. Furthermore, by simulating the reaction under various concentrations of reactants, the reaction order can be theoretically determined, although this information is not currently published for this compound.
Molecular Dynamics (MD) Simulations for Solvation Effects
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes, including the influence of a solvent on a solute. For this compound, MD simulations would place the molecule in a simulated box of solvent molecules (e.g., water, ethanol) and calculate the intermolecular forces.
These simulations can reveal how solvent molecules arrange around the solute, forming a solvation shell. This is critical as solvation can significantly impact the conformation of the molecule and the energetics of a reaction. By analyzing radial distribution functions and interaction energies, one can quantify the strength and nature of solute-solvent interactions. However, specific MD simulation studies detailing the solvation effects on this compound have not been found in the surveyed literature.
Spectroscopic Property Predictions
Computational methods are powerful tools for predicting various spectroscopic properties, which can aid in the identification and structural elucidation of compounds.
NMR Chemical Shift Computations (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. conicet.gov.arimist.marsc.org This method, typically employed with DFT, calculates the magnetic shielding tensor for each nucleus in the molecule. The isotropic shielding value is then used to predict the chemical shift by comparing it to the calculated shielding of a reference compound, such as tetramethylsilane (TMS). imist.ma
For this compound, GIAO calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique atom. These theoretical predictions are invaluable for assigning peaks in an experimental spectrum and confirming the molecular structure. Despite the robustness of the GIAO method, specific computational NMR studies for this compound are not available in the scientific literature. conicet.gov.arimist.marsc.orgnih.gov
Vibrational Frequencies (IR, Raman) Calculations
Theoretical vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. Using DFT methods, the molecular geometry is first optimized to a minimum on the potential energy surface. esisresearch.orgresearchgate.netresearchgate.net Subsequently, the second derivatives of the energy with respect to atomic displacements are calculated to yield the harmonic vibrational frequencies. researchgate.net
These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and rocking of chemical bonds. For this compound, this would allow for the assignment of characteristic peaks, like the N-H and C=O stretches of the amide group and the symmetric and asymmetric stretches of the nitro group. esisresearch.org While DFT is routinely used for this purpose, a detailed vibrational analysis of this compound supported by calculations is not presently published. esisresearch.orgresearchgate.netresearchgate.netcore.ac.uk
UV-Vis and TD-DFT Studies of Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the preeminent method for studying excited electronic states and predicting UV-Vis absorption spectra. mdpi.comqu.edu.qarsc.org The method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.comrsc.org The calculated transition energies (which correspond to absorption wavelengths) and their oscillator strengths (which relate to absorption intensities) can be used to simulate the UV-Vis spectrum. researchgate.net
For this compound, TD-DFT calculations would identify the key electronic transitions, such as π → π* and n → π* transitions, and predict the wavelength of maximum absorption (λmax). uj.ac.za This analysis provides insight into the electronic structure of the molecule, including the roles of the phenyl ring, nitro group, and propanamide moiety in its electronic behavior. As with the other computational methods, specific TD-DFT studies focused on this compound are absent from the current body of scientific literature. mdpi.comqu.edu.qa
Structure-Reactivity and Structure-Selectivity Relationships from Theoretical Models
Computational chemistry and theoretical modeling provide powerful tools for understanding the intricate relationships between the molecular structure of a compound and its chemical behavior. While specific theoretical studies exclusively focused on this compound are not prevalent in the reviewed literature, analysis of closely related molecules containing the ortho-nitrophenyl amide moiety allows for a detailed exploration of how computational models elucidate structure-reactivity and structure-selectivity relationships. Methodologies such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies on analogous compounds offer significant insights into the electronic properties, reactivity descriptors, and potential interaction mechanisms that are likely relevant to this compound.
Theoretical models predict how the unique structural arrangement of a molecule, including the presence and position of functional groups, governs its reactivity. For nitrophenyl derivatives, the electron-withdrawing nature of the nitro group (-NO2) and its position on the phenyl ring are critical determinants of the molecule's electronic landscape.
In a theoretical study on N-(2-nitrophenyl)maleimide, a structurally related compound featuring the N-(2-nitrophenyl) fragment, DFT calculations were employed to investigate structural and electronic properties. Such studies reveal that steric repulsion between the ortho-nitro group and the adjacent amide functionality can lead to significant torsion, forcing the phenyl ring and the amide group out of planarity. This conformational arrangement directly influences the molecule's electronic properties and reactivity. nih.gov
Key parameters derived from these computational models include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and amide groups, indicating sites susceptible to electrophilic attack, and positive potential near the amide and aromatic protons.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, chemical potential, and the electrophilicity index are calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's stability and reactivity. researchgate.net For instance, a molecule with high chemical hardness is less reactive, while a higher electrophilicity index points to a greater capacity to act as an electrophile. mdpi.com
The following table presents representative theoretical data for a related compound, N-(2-nitrophenyl)maleimide, calculated using different DFT functionals, which illustrates the type of information generated in such studies. nih.gov
| Parameter | B3LYP/6-311+G(d,p) | wB97XD/Def2TZVPP | LC-wpbe/6-311(2d,2p) |
|---|---|---|---|
| HOMO Energy (eV) | -7.94 | -8.81 | -9.61 |
| LUMO Energy (eV) | -3.15 | -2.99 | -2.73 |
| HOMO-LUMO Gap (eV) | 4.79 | 5.82 | 6.88 |
| Dihedral Angle (C-N-C-C) (°) | 69.6 | 67.5 | 69.4 |
Data adapted from a DFT study on N-(2-nitrophenyl)maleimide, a structural analog. nih.gov
Structure-selectivity relationships can also be inferred from theoretical models. Local reactivity descriptors, such as Fukui functions, are used to predict the most probable sites for nucleophilic, electrophilic, or radical attack within a molecule. researchgate.net For this compound, these calculations could pinpoint which carbon atom on the aromatic ring is most susceptible to substitution or which atom is the preferred site of interaction with a biological target.
Furthermore, QSAR studies on broader classes of nitroaromatic compounds establish correlations between calculated molecular descriptors and specific activities, such as toxicity or inhibitory potential against enzymes. nih.gov These models often identify descriptors like the energy of the LUMO (ELUMO) and the octanol/water partition coefficient (logP) as being highly relevant for predicting biological effects. nih.gov Although these studies are not specific to this compound, they underscore the principle that theoretical descriptors can successfully model structure-activity relationships, providing a framework for predicting the behavior and potential applications of new compounds based on their computed molecular properties.
Research Applications and Derivatization Strategies
Role as Synthetic Intermediates in Complex Molecule Construction
3-(2-Nitrophenyl)propanamide serves as a valuable starting material in organic synthesis, primarily owing to the reactive potential of its ortho-nitro group and the propanamide side chain. The key transformation involves the reduction of the nitro group to an amine, which can then undergo an intramolecular reaction with the amide functionality. This process, known as reductive cyclization, provides an efficient route to constructing more complex molecular architectures.
Synthesis of Advanced Organic Scaffolds
The structure of this compound is strategically suited for building advanced organic scaffolds, particularly those containing a bicyclic heterocyclic core. The reductive cyclization of ortho-nitrophenyl derivatives is a well-established and powerful method in synthetic chemistry. This strategy transforms a simple aromatic precursor into a fused ring system in a single step. In the case of this compound, this reaction leads directly to the formation of the 3,4-dihydroquinolin-2-one skeleton. This scaffold, also known as a hydrocarbostyril, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The reaction typically proceeds by reducing the nitro group using various reagents, such as iron in acetic acid, tin(II) chloride, or catalytic hydrogenation with palladium on carbon. organic-chemistry.org The resulting aniline (B41778) intermediate spontaneously cyclizes via intramolecular amidation, eliminating a molecule of water to form the stable lactam ring of the dihydroquinolinone system.
Precursors for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. This compound is a direct precursor to the 3,4-dihydroquinolin-2-one (2-oxo-1,2,3,4-tetrahydroquinoline) class of nitrogen heterocycles. tandfonline.comnih.gov The synthesis of these compounds via the reductive cyclization of ortho-nitrophenyl propanoic acid derivatives is a common and efficient strategy. organic-chemistry.orgrsc.org This intramolecular cyclization process is a key step that converts an acyclic nitrophenyl compound into a bicyclic heterocyclic system. The resulting 3,4-dihydroquinolin-2-one structure can be further modified at various positions (on the aromatic ring or the heterocyclic ring) to create a diverse library of compounds for further investigation. The quinolinone skeleton is a core component of many bioactive molecules and serves as a versatile platform for drug discovery. nih.govresearchgate.net
Exploration in the Development of Bioactive Molecules
While this compound itself is primarily a synthetic intermediate, its value is realized through its conversion into derivatives, particularly 3,4-dihydroquinolin-2-ones, which are then explored for their potential as bioactive molecules. tandfonline.comnih.govresearchgate.net The development process involves studying the interactions of these derivatives with biological targets, establishing structure-activity relationships, and using computational models to predict and understand these interactions.
Interaction Studies with Biological Targets (e.g., Enzymes, Receptors, Proteins)
Derivatives of 3,4-dihydroquinolin-2-one, the direct cyclization product of this compound, have been shown to interact with a variety of biological targets. These interactions are the basis for their potential therapeutic applications.
Enzyme Inhibition : Certain peptide-dihydroquinolinone conjugates have been investigated for their ability to inhibit human carbonic anhydrase (hCA) enzymes. nih.govdoi.org Specifically, several derivatives showed inhibitory activity against the hCA II isoform, with IC₅₀ values in the micromolar range, while showing no significant inhibition of the hCA I isoform. nih.govdoi.org
Receptor Antagonism : Quinolinone derivatives have been studied as antagonists for the androgen receptor (AR), which is a key target in the treatment of prostate cancer. nih.gov By binding to and blocking the receptor, these compounds can inhibit the action of androgens, potentially slowing cancer progression. nih.gov
Protein Interaction and Pathway Modulation : In the context of immunology, quinolinone derivatives have been found to suppress the release of Interleukin-2 (IL-2) from activated T cells. nih.gov Further studies indicated that this effect is mediated through the suppression of NF-κB and nuclear factor of activated T cells (NFAT) promoter activities, demonstrating interaction with key signaling pathways. nih.gov Additionally, some dihydroquinolinone derivatives have shown cytotoxic effects against cancer cell lines like A549 (human lung carcinoma), suggesting interference with critical cellular processes. nih.gov
| Derivative Class | Biological Target | Observed Effect |
| Peptide-dihydroquinolinone conjugates | Carbonic Anhydrase II (hCA II) | Enzyme Inhibition (15.7–65.7 µM range) nih.govdoi.org |
| Quinolinone derivatives | Androgen Receptor (AR) | Receptor Antagonism nih.gov |
| Novel quinolinone derivatives | NF-κB and NFAT pathways | Suppression of promoter activity, leading to IL-2 suppression nih.gov |
| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | A549 lung cancer cells | Cytotoxicity nih.gov |
Structure-Activity Relationship (SAR) Studies for Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds derived from the 3,4-dihydroquinolin-2-one scaffold. By systematically modifying the structure of these derivatives and evaluating their biological activity, researchers can identify key molecular features required for interaction with a specific target.
For quinolinone derivatives developed as immunosuppressive agents, SAR studies revealed that optimizing three side chains around the quinolinone skeleton was critical for potent inhibitory activity toward IL-2 release. nih.gov In the development of androgen receptor antagonists, quantitative SAR (QSAR) models have been used to investigate the structural requirements for antiandrogenic activity, providing visualized contour maps that explain how different substitutions on the quinolinone ring affect binding and activity. nih.gov Similarly, for quinoline derivatives acting as α2C-adrenoceptor antagonists, SAR studies identified that a substituent in the 3-position of the quinoline ring was an absolute requirement for activity. researchgate.net These studies provide a rational basis for the design of new, more effective bioactive molecules based on the core structure derived from this compound.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein. ijprajournal.com This method is widely used in the study of quinolinone and dihydroquinazolinone derivatives to understand their mechanism of action at a molecular level and to guide the design of more potent compounds. nih.govnih.gov
For instance, in the development of cytotoxic quinazolinone and dihydroquinazolinone derivatives, molecular docking was used to simulate their binding into the active site of the PARP10 enzyme. nih.gov Docking studies on quinoline derivatives designed as HIV non-nucleoside reverse transcriptase inhibitors helped to determine their binding affinity and orientation within the enzyme's active site, with results that correlated with their biological activity. nih.gov These computational models can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. mdpi.comresearchgate.net This information is invaluable for rational drug design, allowing for the targeted modification of the scaffold to enhance binding affinity and selectivity for the intended biological target. ijprajournal.commdpi.com
Derivatization for Enhanced Reactivity and Functionality
The inherent chemical functionalities of this compound, namely the nitro group and the propanamide moiety, offer multiple avenues for derivatization. These modifications are crucial for tailoring the molecule's properties to suit specific research applications, from probing biological systems to creating novel materials with unique characteristics.
Modification of the Nitro Group for Diverse Chemical Probes
The nitro group of this compound is a key site for chemical modification, enabling the creation of a wide array of chemical probes. A primary and fundamental transformation is the reduction of the nitro group to an amine, yielding 3-(2-aminophenyl)propanamide. This seemingly simple conversion opens up a vast landscape of synthetic possibilities for generating sophisticated molecular tools.
One significant application of this amino derivative is in the development of photoaffinity probes . These probes are instrumental in identifying and studying interactions between small molecules and their biological targets. The general strategy involves incorporating a photoreactive group, such as a diazirine or an aryl azide, into the molecule. Upon photoactivation, typically with UV light, these groups form highly reactive species that can covalently bind to nearby interacting biomolecules, allowing for their subsequent identification and characterization. While specific examples detailing the direct use of 3-(2-aminophenyl)propanamide in complex photoaffinity probe synthesis are not extensively documented in readily available literature, the foundational chemistry is well-established. The amino group can serve as a chemical handle to attach these photoreactive moieties through amide bond formation or other coupling reactions.
The conversion of the nitro group to other functionalities can also be envisioned for creating different types of chemical probes. For instance, the resulting amine can be further modified to introduce fluorophores for imaging applications or biotin tags for affinity purification of target proteins.
Transformations at the Propanamide Backbone
The propanamide backbone of this compound provides another locus for chemical modification, allowing for the fine-tuning of the molecule's structure and function. While specific literature detailing extensive transformations at this backbone for this particular compound is sparse, general organic chemistry principles suggest several potential modifications.
The amide nitrogen and the adjacent methylene groups can be targets for derivatization. For instance, N-alkylation or N-arylation of the amide can introduce steric bulk or additional functional groups. The methylene groups of the propane chain could potentially be functionalized through various C-H activation strategies, although this would require careful selection of reaction conditions to ensure selectivity.
Hydrolysis of the amide bond to the corresponding carboxylic acid, 3-(2-nitrophenyl)propanoic acid, provides a versatile intermediate. This carboxylic acid can then be coupled with a wide range of amines or alcohols to generate a library of new amide or ester derivatives, respectively. This approach allows for the systematic exploration of structure-activity relationships in various research contexts.
Applications in Materials Science Research
The derivatives of this compound, particularly the amino-substituted version, hold significant promise as building blocks in materials science. Their bifunctional nature, possessing both an aromatic amine and a propanamide tail, makes them suitable precursors for polymers and dyes.
Polymer Precursors
Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides. The reduction of this compound to 3-(2-aminophenyl)propanamide generates a molecule with a primary aromatic amine. While this is a mono-amine, further modifications could introduce a second amine or a carboxylic acid group, rendering it a suitable monomer for polymerization reactions.
For instance, if the propanamide were hydrolyzed to a carboxylic acid and the nitro group reduced to an amine, the resulting amino acid could undergo self-condensation to form a polyamide. Alternatively, 3-(2-aminophenyl)propanamide could be reacted with diacyl chlorides to form polyamides. These polymers could exhibit interesting properties due to the presence of the propanamide side chain, potentially influencing solubility, thermal stability, and mechanical characteristics. While specific examples of polymers derived directly from 3-(2-aminophenyl)propanamide are not prominent in the literature, the underlying chemical principles are well-established in polymer chemistry.
Dyes
The synthesis of azo dyes is a classic and industrially significant application of aromatic amines. The process involves two key steps: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or another aniline derivative.
Emerging Research Frontiers and Future Directions
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of amides often involves coupling reagents that generate significant waste, prompting a shift towards more sustainable methods. nih.govresearchgate.net For 3-(2-nitrophenyl)propanamide, future research will likely focus on catalytic and atom-economical approaches. A promising avenue is the direct amidation of 3-(2-nitrophenyl)propanoic acid, bypassing the need for stoichiometric activating agents. researchgate.net Furthermore, the direct synthesis from nitroarenes and acyl saccharins in aqueous media represents a scalable and eco-friendly alternative that avoids the use of hazardous reagents and simplifies purification. researchgate.net
Another key area is the development of synthetic routes that utilize renewable feedstocks and environmentally benign solvents. rsc.org Research into biocatalytic methods, employing enzymes for amide bond formation, is gaining traction as a green alternative. rsc.org The application of continuous-flow synthesis for the reduction of the nitro group to an amine, a potential precursor, also offers a safer and more scalable process compared to traditional batch methods. nih.gov
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Advantages | Disadvantages | Sustainability Aspect |
| Traditional (Acyl Chloride) | High yielding, well-established | Use of hazardous reagents (e.g., thionyl chloride), stoichiometric waste | Poor |
| Catalytic Amidation | High atom economy, reduced waste | Catalyst development can be challenging | Good |
| Biocatalytic Synthesis | Mild reaction conditions, high selectivity, renewable catalysts | Enzyme stability and cost can be limiting | Excellent |
| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup costs can be high | Good |
| Direct from Nitroarenes | Step-economic, avoids handling toxic anilines | May require specific catalysts and conditions | Excellent researchgate.net |
Advanced Mechanistic Elucidation of Complex Transformations
The interplay between the ortho-nitro group and the propanamide side chain in this compound can lead to complex intramolecular transformations. Future research will increasingly rely on a combination of experimental techniques and computational chemistry to unravel these reaction mechanisms. nih.gov For instance, detailed mechanistic studies on the reduction of the nitro group in the presence of the amide functionality are crucial for achieving selective transformations. acs.org Understanding the role of intermediates, such as nitroso and hydroxylamine (B1172632) species, is key to controlling the reaction outcome. acs.org
Computational tools, such as Density Functional Theory (DFT), can provide invaluable insights into transition states and reaction pathways, helping to explain and predict reactivity. nih.gov Such studies can elucidate the influence of the ortho-nitro group on the reactivity of the amide and vice versa, including its potential participation in neighboring group effects or intramolecular cyclization reactions.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. acs.orgtandfonline.comnih.gov For this compound and its derivatives, AI can be employed to:
Predict Reaction Outcomes: Machine learning models, trained on vast datasets of chemical reactions, can predict the most likely products and optimal conditions for the synthesis of this compound and its analogs. researchgate.netnih.gov
Design Novel Compounds: Generative models can propose new molecules with desired properties, starting from the basic scaffold of this compound. mdpi.com This could lead to the discovery of new drug candidates or materials with specific functionalities.
Optimize Synthetic Routes: AI algorithms can analyze vast networks of chemical reactions to identify the most efficient and sustainable synthetic pathways. mdpi.com
The integration of AI into automated synthesis platforms could significantly accelerate the discovery and development of new compounds related to this compound. acs.orgrsc.org
Exploration of New Reactivity Manifolds for Amide and Nitroaromatic Functional Groups
The amide and nitroaromatic functional groups are cornerstones of organic chemistry, yet their reactivity is continually being re-explored. Future research on this compound will likely investigate novel transformations of these groups. For the amide moiety, this could include late-stage functionalization, where the C-H bonds of the propanamide chain are selectively modified. nih.gov
The nitroaromatic group offers a rich platform for a variety of transformations beyond simple reduction to an amine. nih.govacs.org Research into using the nitro group as a directing group or as a precursor for other functionalities could unlock new synthetic possibilities. The unique electronic properties conferred by the ortho-nitro group can be exploited to facilitate unusual substitution patterns or cyclization reactions. acs.org
Multicomponent Reactions and Domino Processes in Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient approach to molecular diversity. nih.gov Future research could focus on designing MCRs that incorporate a this compound-like scaffold. For example, a multicomponent reaction could be developed to directly synthesize substituted γ-nitroamides in a single step. researchgate.netcornell.edu
Domino reactions, where a single event triggers a cascade of subsequent transformations, are another powerful tool for complex molecule synthesis. researchgate.net A potential future direction for this compound research is the design of domino sequences initiated by the reduction of the nitro group, leading to the formation of heterocyclic structures. acs.org
Investigation into Photochemical and Electrochemical Activations
Photochemistry and electrochemistry offer alternative, often milder and more selective, methods for chemical activation compared to traditional thermal approaches. The ortho-nitrobenzyl group is a well-known photolabile protecting group, and this chemistry could be explored in the context of this compound for applications in controlled release. nih.govrsc.orgupenn.eduacs.orgnih.gov Upon irradiation with light, the ortho-nitro group can trigger the cleavage of the propanamide side chain. nih.govrsc.orgupenn.eduacs.orgnih.gov
Electrochemical methods can be employed for the selective reduction of the nitro group under controlled potential, offering a green alternative to chemical reducing agents. rsc.orgnih.govrsc.orgacs.org The electrochemical generation of reactive intermediates from the nitro group could also be harnessed for subsequent synthetic transformations. rsc.orgnih.govrsc.orgacs.org
Table 2: Potential Applications of Photochemical and Electrochemical Methods
| Method | Application for this compound | Potential Advantages |
| Photochemical Activation | Controlled release of the propanamide moiety or other linked molecules. | High spatial and temporal control, mild conditions. nih.govrsc.orgupenn.eduacs.orgnih.gov |
| Electrochemical Reduction | Selective reduction of the nitro group to an amine or other functionalities. | Avoids hazardous chemical reagents, precise control over reaction extent. rsc.orgnih.govrsc.orgacs.org |
| Electrochemical Synthesis | Direct synthesis of heterocyclic compounds via intramolecular cyclization. | Can generate unique reactive species, sustainable. |
Green Chemistry Approaches in this compound Research
The principles of green chemistry will be a guiding force in all future research involving this compound. This includes the use of green chemistry metrics, such as atom economy, reaction mass efficiency, and process mass intensity, to evaluate and compare the sustainability of different synthetic routes. acs.orgresearchgate.netsemanticscholar.orgwhiterose.ac.uk The development of catalytic amidations and the use of renewable solvents are key aspects of this approach. nih.govrsc.org
A comprehensive life cycle assessment of different synthetic pathways can provide a holistic view of their environmental impact, from feedstock sourcing to waste disposal. researchgate.net The ultimate goal is to develop synthetic processes for this compound and its derivatives that are not only efficient and selective but also environmentally benign. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
